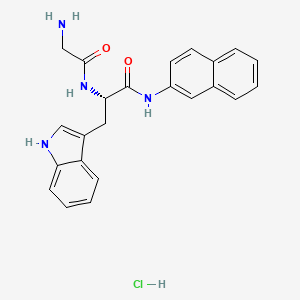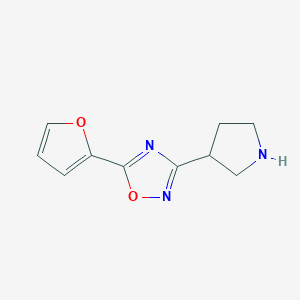
5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, also known as FPO, is an organic compound that has been studied extensively for its synthetical, scientific research, and biochemical and physiological effects. FPO has been used in the synthesis of various organic compounds, and its mechanism of action has been studied to understand its effects on cells and organisms.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Pharmaceutical Chemistry
Oxadiazoles, including the 1,2,4-oxadiazole variant, are crucial in pharmaceutical chemistry due to their heterocyclic structure, which comprises one oxygen and two nitrogen atoms within a five-membered ring. This structural motif is versatile for constructing novel drugs, attributed to its ability to participate in various biological interactions. The significance of 1,2,4-oxadiazoles extends to their application in synthesizing compounds with potential antimicrobial properties, as seen in derivatives containing the pyrrolidine ring, which exhibit strong antimicrobial activity (Sharma, 2015; Krolenko et al., 2016).
Antimicrobial Activity
The synthesis of 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole derivatives has been explored for their antimicrobial efficacy. These compounds, through structural-activity relationship studies, have shown promising antimicrobial properties, which are crucial for developing new therapeutic agents against microbial infections. The presence of the pyrrolidine ring in these derivatives is instrumental in their biological activity, making them valuable in the search for new antimicrobial agents (Krolenko et al., 2016; Koparır et al., 2005).
Chemical Reactivity and Synthesis
Research on 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole also encompasses its synthesis and chemical reactivity. This involves exploring various synthetic pathways and reactions to derive new compounds with potential biological activities. The study of these compounds' chemical properties, including their reactivity and stability, is essential for understanding their potential applications in drug development and other areas of chemical research (El-Essawy & Rady, 2011).
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-8(14-5-1)10-12-9(13-15-10)7-3-4-11-6-7/h1-2,5,7,11H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISMRBLSUHLBDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NOC(=N2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)

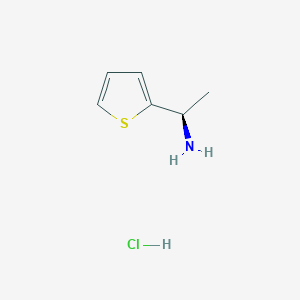
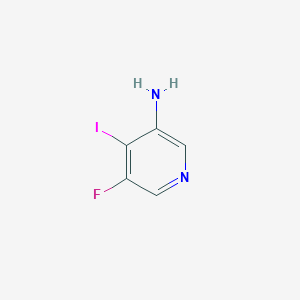
![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)
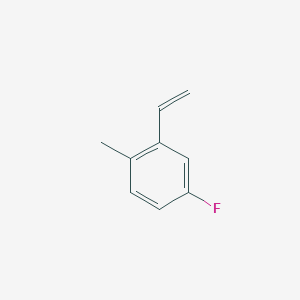
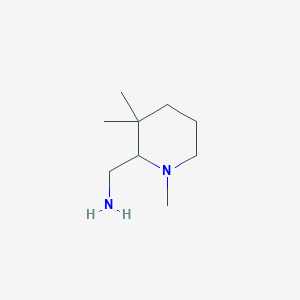
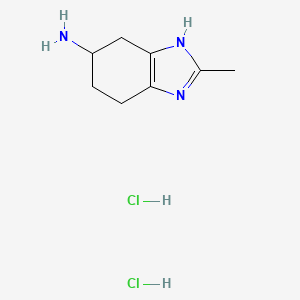
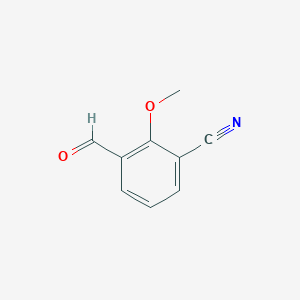
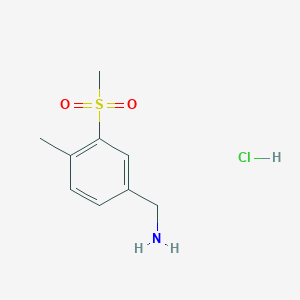
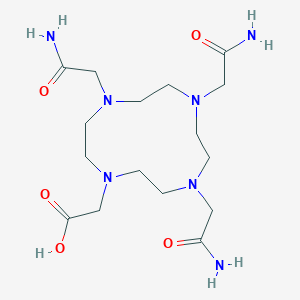
![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)
